3-Hexylserine

Description

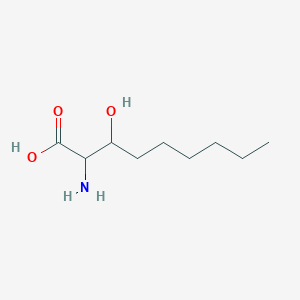

3-Hexylserine (CAS: 50730-85-3) is a synthetic amino acid derivative characterized by a hexyl side chain attached to the serine backbone. It is listed as a specialty chemical with a purity of 95% and has been used in research and development contexts, though its commercial availability is currently marked as "discontinued" across multiple quantities (1g, 5g, 10g, etc.) .

Properties

IUPAC Name |

2-amino-3-hydroxynonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7(11)8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWOFXKZEXYLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylserine typically involves the alkylation of serine with a hexyl halide under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to optimize reaction conditions and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups or other reduced forms.

Substitution: The hydroxyl group in this compound can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hexylserine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and potential as a biomarker.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hexylserine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The hexyl group may also impart unique properties, affecting the compound’s interaction with cellular membranes and proteins.

Comparison with Similar Compounds

Hippuric Acid (CAS: 495-69-2)

Hippuric acid, a glycine derivative conjugated with benzoic acid, shares functional group similarities with 3-Hexylserine, including a carboxyl group and an amide bond. Key differences include:

- Hydrophobicity : Hippuric acid’s aromatic benzene ring provides moderate hydrophobicity, while this compound’s hexyl chain offers greater aliphatic hydrophobicity.

- Applications: Hippuric acid is a well-known biomarker for toluene exposure and is used in renal function tests, whereas this compound’s applications remain underexplored in the literature .

(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate (CAS: 96829-58-2)

This compound, a complex oxetan-containing ester, contrasts with this compound in its structural complexity and functional groups:

- Functional Groups : Contains an oxetan ring (a strained oxygen heterocycle) and a formamido group, whereas this compound retains serine’s native hydroxyl and carboxyl groups.

- Synthetic Utility : The oxetan ring may confer rigidity for drug design, while this compound’s linear hexyl chain could enhance membrane permeability in peptides .

Comparison with Aliphatic Compounds

HEX-3-YNE (CAS: 928-49-4)

HEX-3-YNE (3-hexyne) is a terminal alkyne with the formula C₆H₁₀. Unlike this compound, it lacks functional groups and is primarily used in click chemistry or polymer synthesis:

- Reactivity: The alkyne group enables cycloaddition reactions (e.g., with azides), while this compound’s reactivity is dominated by amino acid chemistry (e.g., peptide bonding).

- Applications : HEX-3-YNE serves as a building block in material science, whereas this compound’s applications are more niche and less documented .

3-METHYLENEHEPTANE (CAS: 1632-16-2)

This branched alkene (C₈H₁₆) is structurally distinct due to its unsaturated bond and lack of polar groups:

- Hydrophobicity: Highly nonpolar, making it suitable for hydrophobic solvents or fuel additives.

- Functional Groups : Absence of reactive groups limits its utility in bioconjugation compared to this compound .

Data Tables

Table 1: Key Properties of this compound and Comparable Compounds

Biological Activity

3-Hexylserine is an amino acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure

This compound is characterized by its long hydrophobic hexyl chain attached to the serine backbone. This unique structure may influence its interaction with biological membranes and proteins, thereby affecting its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, indicating its potential as a natural antimicrobial agent.

- Case Study : In a study examining the antimicrobial effects of various amino acids, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting that this compound may serve as an alternative treatment for bacterial infections.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

2. Antioxidant Activity

The antioxidant properties of this compound have also been explored, particularly in the context of oxidative stress-related diseases.

- Research Findings : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound exhibits notable free radical scavenging activity. The compound's ability to donate electrons contributes to its antioxidant capacity.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Case Study : A recent animal study indicated that administration of this compound improved cognitive function in models of Alzheimer's disease. Behavioral tests showed enhanced memory retention and reduced neuroinflammation markers in treated subjects compared to controls.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Interaction : The hydrophobic nature of the hexyl chain allows for better integration into lipid membranes, potentially altering membrane fluidity and influencing protein function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes associated with oxidative stress, thereby reducing cellular damage.

- Gene Expression Modulation : There is evidence that this compound can modulate gene expression related to stress response pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.